4-Bromo-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

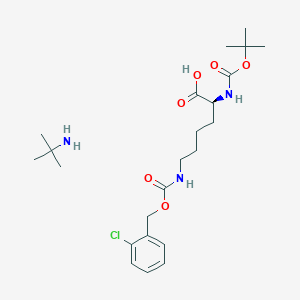

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62561-74-4 | |

| Record name | (R)-2-amino-3-(4-bromophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-D-phenylalanine

Introduction

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of unnatural amino acids (UAAs) has emerged as a pivotal tool for modulating the pharmacological profiles of therapeutic peptides. These synthetic building blocks offer a sophisticated means to enhance stability, potency, and receptor selectivity, thereby overcoming many of the inherent limitations of their natural counterparts. Among the diverse array of available UAAs, 4-Bromo-D-phenylalanine (4-Br-D-Phe) has garnered significant attention. Its unique structural and electronic properties, conferred by the bromine substitution on the phenyl ring and the D-chiral configuration, make it a valuable asset in the design of novel peptide therapeutics.[1]

This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, spectroscopic profile, synthesis and purification, and key applications, offering field-proven insights to facilitate its effective utilization in research and development endeavors.

Section 1: Fundamental Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective handling, storage, and application.

Chemical Structure and Molecular Formula

This compound is a derivative of the amino acid phenylalanine, featuring a bromine atom at the para-position of the phenyl ring and a D-chiral center.

-

Molecular Formula: C₉H₁₀BrNO₂[2]

-

IUPAC Name: (2R)-2-amino-3-(4-bromophenyl)propanoic acid[3]

-

Synonyms: D-Phe(4-Br)-OH, p-Bromo-D-phenylalanine, H-D-Phe(4-Br)-OH[2]

-

CAS Number: 62561-74-4[2]

Molecular and Physical Characteristics

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 244.1 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 216 - 222 °C | [2] |

| Predicted pKa | 2.18 ± 0.10 | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental settings. While quantitative data is limited, its general solubility is as follows:

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [5] |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| DMSO | Soluble | [4] |

| Acetone | Soluble | [4] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [6] |

Note: The solubility of amino acids is often pH-dependent. The zwitterionic nature of this compound suggests its solubility in aqueous solutions can be modulated by adjusting the pH.

Section 2: Spectroscopic and Chromatographic Profile

The analytical characterization of this compound is essential for confirming its identity and purity. Below is a summary of its expected spectroscopic and chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The protons on the brominated phenyl ring are expected to appear as two doublets in the aromatic region (typically ~7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Alpha-Proton (α-H): The proton attached to the chiral carbon is expected to be a multiplet (doublet of doublets or a triplet) in the range of ~3.8-4.2 ppm.

-

Beta-Protons (β-H₂): The two diastereotopic protons on the beta-carbon will likely appear as a multiplet in the range of ~2.9-3.3 ppm.[7]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The carboxylic acid carbon is expected to resonate in the downfield region, typically around 170-180 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (~120-140 ppm). The carbon attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronic effects.

-

Alpha-Carbon (α-C): The chiral carbon is expected to have a chemical shift in the range of 50-60 ppm.

-

Beta-Carbon (β-C): The methylene carbon will likely appear in the range of 30-40 ppm.[8]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z values for the protonated molecule [M+H]⁺ would be approximately 244 and 246.

-

Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the entire amino acid side chain. For this compound, a prominent fragment would likely correspond to the loss of the carboxyl group, resulting in ions at m/z 198/200.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The aromatic phenyl ring in this compound makes it UV-active.

-

λmax: The maximum absorbance (λmax) is expected to be in the UV region, similar to phenylalanine, which has a λmax around 258 nm.[10] The bromine substituent may cause a slight bathochromic (red) shift.

-

Molar Absorptivity (ε): The molar absorptivity of phenylalanine is approximately 190 M⁻¹cm⁻¹.[10] The value for this compound is expected to be in a similar range.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in this compound.

-

N-H Stretching: The amino group will show stretching vibrations in the range of 3200-3500 cm⁻¹.

-

C=O Stretching: The carbonyl group of the carboxylic acid will exhibit a strong absorption band around 1700-1750 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C=C Stretching: The phenyl ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

Section 3: Synthesis and Quality Control

The synthesis of enantiomerically pure this compound is a critical step for its application in drug development.

Overview of Synthetic Routes

While various methods exist for the synthesis of unnatural amino acids, a common approach for preparing enantiomerically pure D-amino acids involves enzymatic resolution or asymmetric synthesis. One potential route involves the use of a phenylalanine ammonia lyase (PAL) engineered for D-enantioselectivity.[11]

Recommended Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Step-by-Step Protocol:

-

Solvent Selection: Based on the solubility profile, a mixed solvent system, such as ethanol/water or methanol/water, is likely to be effective. The goal is to find a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble component of a mixed solvent system).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Purity Assessment Workflow

A combination of analytical techniques should be employed to assess the purity of the final product.

Section 4: Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development applications.

Enhancing Peptide Stability

The D-configuration of this compound confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This leads to an extended in vivo half-life of peptide therapeutics.[1]

Modulating Receptor Binding and Potency

The introduction of a bromine atom at the para-position of the phenyl ring alters the steric and electronic properties of the amino acid. This can lead to enhanced binding affinity and potency of peptides by promoting favorable interactions with their target receptors. The bromine atom can also increase the lipophilicity of the peptide, which may improve its cell permeability.[1]

Probing Protein Structure and Function

The bromine atom can serve as a heavy-atom label for X-ray crystallography studies, aiding in the determination of protein structures. Additionally, its unique spectroscopic signature can be utilized in NMR studies to probe protein dynamics and interactions.

Building Block for Novel Therapeutics

This compound is a key building block in the synthesis of novel peptide-based drugs targeting a range of therapeutic areas, including neuroscience and oncology.[2][12] Its incorporation allows for the fine-tuning of the pharmacological properties of these therapeutic candidates.

Section 5: Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[13]

-

Skin Irritation (Category 2): Causes skin irritation.[13]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[13]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[13]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

First Aid Measures

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Call a physician or poison control center immediately. Do NOT induce vomiting.[8]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated at 2-8°C for long-term storage.

-

Incompatible Materials: Keep away from strong oxidizing agents.

Conclusion

This compound is a versatile and valuable unnatural amino acid with significant potential in drug discovery and peptide engineering. Its unique physicochemical properties, including its D-chirality and the presence of a bromine substituent, offer researchers powerful tools to enhance the stability, potency, and therapeutic potential of peptide-based drug candidates. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its successful and safe application in the laboratory. As the field of peptide therapeutics continues to evolve, the strategic use of UAAs like this compound will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.

- SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine.

- Oldfield Group, University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins.

- Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis.

- Turner, N. J., & Xiang, J. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- MIT. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR.

- Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249.

- Prahl, S. (2017). Phenylalanine. Oregon Medical Laser Center.

- City University of New York. (n.d.). Purification by Recrystallization.

- Michigan State University. (n.d.). UV-Visible Spectroscopy.

- National Institute of Standards and Technology. (n.d.). Phenylalanine. NIST WebBook.

- J&K Scientific LLC. (n.d.). 4-Bromo-DL-phenylalanine.

- Journal of the American Chemical Society. (1958). 80, 5323.

- Zhang, Y., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Fluid Phase Equilibria, 307(2), 140-144.

- ResearchGate. (n.d.). UV-Visible spectra of D-phenylalanine in solid form, and after....

- Zhang, Y., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 307(2), 140-144.

- ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data.

- PubChem. (n.d.). L-Phenylalanine.

- Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One, 19(5), e0298619.

- Masuo, S., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2743-2750.

- PubChem. (n.d.). 4-Bromo-L-phenylalanine.

- PubChem. (n.d.). D-Phenylalanine.

- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.

- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.

- PubChem. (n.d.). 4-Bromo-L-phenylalanine.

- PubChem. (n.d.). (R)-2-amino-3-(4-bromophenyl)propionic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 62561-74-4 | 4757-9-01 | MDL MFCD01075126 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. How To [chem.rochester.edu]

- 13. scilit.com [scilit.com]

4-Bromo-D-phenylalanine synthesis and discovery

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Bromo-D-phenylalanine

Authored by a Senior Application Scientist

Foreword: The Strategic Value of an Unnatural Amino Acid

In the landscape of modern biochemistry and pharmaceutical development, the twenty canonical amino acids represent only the starting point. The ability to design, synthesize, and incorporate unnatural amino acids (UAAs) into peptides and proteins has unlocked unprecedented opportunities for modulating biological function, enhancing therapeutic efficacy, and probing complex biological systems.[1] Among these, this compound, a halogenated derivative of D-phenylalanine, has emerged as a particularly valuable tool.[2]

This guide provides a comprehensive technical overview of this compound, from its synthesis to its application. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical insights gained from extensive application.

Section 1: Core Molecular Profile and Significance

This compound is an α-amino acid distinguished by the substitution of a bromine atom at the para (4-position) of the phenyl ring of D-phenylalanine.[2][3] This seemingly simple modification introduces profound changes to the molecule's steric and electronic properties, bestowing upon it a unique reactivity profile that is highly sought after in several scientific domains.

Key Areas of Impact:

-

Pharmaceutical Development: It serves as a critical chiral building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[2][4][5][6][7] The bromine atom can be used as a handle for further chemical modifications or to enhance binding interactions with target receptors.[3]

-

Peptide and Protein Engineering: The incorporation of this compound into peptides can enhance their stability, activity, and resistance to enzymatic degradation.[3][5] Its protected form, Boc-4-bromo-D-phenylalanine, is a staple in solid-phase peptide synthesis.[3]

-

Biochemical Research: This UAA is an invaluable probe for studying protein structure, function, and interactions.[4][5][8] It is also used to investigate the mechanisms of amino acid transport and to study the effects of halogenation on metabolic pathways.[5] As a structural analog of natural amino acids, it has been investigated as a potential competitive inhibitor of key enzymes, such as the aromatic amino acid hydroxylases involved in neurotransmitter biosynthesis.[2]

Section 2: The Synthetic Challenge: Achieving Enantiopurity

The synthesis of natural L-phenylalanine was first reported in 1882.[9] The subsequent development of synthetic methodologies for its unnatural D-enantiomer and its derivatives, like this compound, was driven by the growing need for stereochemically pure compounds in pharmacology and biochemistry.

The central challenge in synthesizing this compound lies not in the bromination of the phenyl ring, but in controlling the stereochemistry at the α-carbon to isolate the desired D-enantiomer. This has led to the development of two primary strategies: the resolution of a racemic mixture and direct asymmetric synthesis.

Strategy 1: Resolution of Racemic 4-Bromophenylalanine

This classical approach involves the initial synthesis of a 50:50 mixture of the D and L enantiomers (a racemate), followed by a separation process.[10]

Workflow: Racemic Synthesis and Resolution

Caption: Workflow for Synthesis via Racemic Resolution.

Causality Behind the Method: The core principle is that while enantiomers have identical physical properties, diastereomers do not.[10] By reacting the racemic 4-bromophenylalanine with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid), two diastereomeric salts are formed.[10][11] These salts possess different solubilities, allowing them to be separated by physical methods like fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amino acid. Enzymatic methods, which asymmetrically hydrolyze esters or amides of the racemic mixture, represent a powerful alternative for resolution.[12]

Strategy 2: Asymmetric Synthesis

Modern synthetic chemistry increasingly favors asymmetric methods that directly produce the desired enantiomer, bypassing the often inefficient resolution step. Enzymatic synthesis has proven particularly effective for producing D-amino acids.[13]

Workflow: Enzymatic Asymmetric Synthesis

Caption: Enzymatic Pathway for Asymmetric Synthesis.

Causality Behind the Method: This approach leverages the inherent stereoselectivity of enzymes. Engineered biocatalysts, such as D-amino acid dehydrogenases or D-amino acid transaminases, are designed to recognize a specific prochiral substrate (a molecule that can be converted into a chiral one) and catalyze its conversion into almost exclusively one enantiomer.[13][14] For example, a D-amino acid dehydrogenase can catalyze the reductive amination of 4-Bromo-phenylpyruvic acid to yield this compound with very high enantiomeric excess (ee).[14] This method is highly efficient, atom-economical, and operates under mild, environmentally friendly conditions.

Comparison of Synthetic Strategies

| Feature | Resolution of Racemate | Asymmetric Synthesis (Enzymatic) |

| Theoretical Max Yield | 50% (for the desired enantiomer) | Up to 100% |

| Enantiomeric Purity | Variable, depends on separation efficiency | Typically very high (>95-99% ee)[14][15] |

| Process Complexity | Multi-step process involving separation | Often a single catalytic step |

| Reagents | Stoichiometric chiral resolving agents | Catalytic amounts of enzyme, cofactors |

| Waste Generation | Generates undesired enantiomer as waste | Minimal waste, higher atom economy |

| Scalability | Can be challenging to scale effectively | Highly scalable, suitable for industrial production |

Section 3: Key Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety protocols. All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Deprotection of Boc-4-Bromo-D-phenylalanine (Chemical Synthesis)

This protocol describes the final step in many chemical syntheses, where the Boc (tert-butyloxycarbonyl) protecting group is removed.[16]

-

Dissolution: Dissolve Boc-4-Bromo-D-phenylalanine (1.0 mmol) in anhydrous dichloromethane (2 mL) in a round-bottom flask.

-

Acidolysis: Add trifluoroacetic acid (TFA) (1 mL, ~22 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Neutralization: Carefully quench the reaction by adding saturated sodium carbonate (Na₂CO₃) solution until the pH of the aqueous layer is ~9.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Asymmetric Synthesis via Engineered D-Amino Acid Dehydrogenase (Enzymatic)

This protocol outlines a conceptual workflow based on published enzymatic methods.[14]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

-

Reagent Addition: Add the substrate, 4-Bromo-phenylpyruvic acid, an ammonia source (e.g., ammonium chloride), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).

-

Enzyme Addition: Initiate the reaction by adding the engineered D-amino acid dehydrogenase enzyme, either as a purified lyophilizate or as part of a whole-cell biocatalyst system.

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.

-

Monitoring: Track the conversion of the keto acid to the amino acid using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine yield and enantiomeric excess.

-

Workup and Isolation: Once the reaction is complete, terminate it by acidifying the mixture to precipitate the enzyme. After centrifugation, the supernatant containing the product can be purified by ion-exchange chromatography or crystallization.

Section 4: Applications in Advanced Research

The utility of this compound is best understood through its applications, which leverage its unique structure to advance drug discovery and biochemical understanding.

Role in Peptide-Based Therapeutics

The incorporation of this compound in place of natural phenylalanine is a common strategy in medicinal chemistry. The D-configuration confers resistance to proteolysis by common proteases, increasing the peptide's in vivo half-life. The bromine atom provides a site for further chemical reactions (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in a target protein.[3]

Probing Protein Interactions and Enzyme Mechanisms

As an analog of phenylalanine and tyrosine, 4-Bromo-DL-phenylalanine can act as a competitive inhibitor for enzymes that process these amino acids, such as phenylalanine hydroxylase and tryptophan hydroxylase.[2] Studying the kinetics of this inhibition provides crucial insights into the active site architecture and mechanism of these enzymes, which are vital for neurotransmitter synthesis.[2]

Diagram of Core Applications

Caption: Key Application Areas for this compound.

Conclusion

This compound stands as a testament to the power of chemical innovation in life sciences. Its synthesis, refined through both classical resolution techniques and advanced asymmetric enzymatic processes, provides researchers with a reliable supply of this crucial non-canonical amino acid. Its strategic application continues to fuel discoveries in drug development, enzymology, and protein science, making it an indispensable component of the modern researcher's toolkit.

References

- 4-Bromo-DL-phenylalanine | 14091-15-7 - J&K Scientific LLC. J&K Scientific.

- A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4 - Benchchem. BenchChem.

- What is 4-Bromo-L-phenylalanine and how is it synthesized? - FAQ - Guidechem. Guidechem.

- This compound - Chem-Impex.

- 4-Bromo-DL-phenylalanine - Chem-Impex.

- Acetyl-4-bromo-DL-phenylalanine - Chem-Impex.

- Advances in Enzym

- Boc-4-bromo-D-phenylalanine - Chem-Impex.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University, Macmillan Group.

- Reprogramming natural proteins using unn

- Acetyl-4-bromo-DL-phenylalanine: A Versatile Amino Acid Derivative for Pharmaceutical and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts.

- Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant arom

- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- Phenylalanine - Wikipedia. Wikipedia.

- (PDF) Resolution of racemic phenylalanine.

- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Phenylalanine - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

early research on halogenated phenylalanine derivatives

An In-depth Technical Guide to the Early Research on Halogenated Phenylalanine Derivatives

Introduction: Modifying a Fundamental Building Block

In the landscape of early biochemical and pharmacological research, the amino acid L-phenylalanine represented a fundamental scaffold. Its aromatic side chain is a key component in protein structure and a precursor for essential neurotransmitters. Researchers quickly realized that by modifying this aromatic ring, specifically through halogenation, they could create powerful tools to probe and perturb biological systems. The introduction of fluorine, chlorine, bromine, or iodine atoms offered a subtle yet profound way to alter the electronic properties and steric profile of the molecule without drastically changing its overall shape.[1] This guide delves into the foundational research on these halogenated derivatives, exploring the early synthetic hurdles, the groundbreaking discoveries they enabled, and the experimental logic that established them as indispensable tools for scientists.

Part I: Synthesis and Resolution - The Gateway to Halogenated Phenylalanines

The journey into the biological activity of halogenated phenylalanine derivatives began with the fundamental challenge of their chemical synthesis and purification. Unlike modern, highly specific catalytic methods, early approaches were often characterized by brute-force chemistry, which presented significant challenges in yield and purity.

Chapter 1: Early Synthetic Strategies

The most direct conceptual approach, the direct halogenation of L-phenylalanine, proved to be a difficult path. For instance, direct chlorination of L-phenylalanine with molecular chlorine in an acidic medium resulted in a mixture of ortho, meta, and para isomers, along with dichlorinated products.[2] The isomeric composition was frustratingly difficult to control, and separating the desired para-substituted product in practical yields from this mixture using techniques like cation exchange chromatography was unsuccessful.[2] This challenge underscored a critical principle: the need for more controlled, often multi-step, synthetic routes to achieve isomerically pure compounds.

Alternative methods involved building the molecule from a pre-halogenated precursor. While many modern methods now exist, early syntheses often relied on established, albeit sometimes cumbersome, organic chemistry reactions adapted for amino acid synthesis.

Chapter 2: The Chirality Challenge: Resolution of Racemates

Most chemical syntheses produce a racemic mixture—an equal measure of both the L- and D-enantiomers. Since biological systems are exquisitely stereospecific, separating these isomers was not just a matter of purity but a prerequisite for any meaningful biological experiment. A key early technology for this was enzymatic resolution. This process exploits the ability of enzymes to selectively act on one enantiomer over the other.

This protocol is based on the principles described in early enzymatic resolution patents, which provide an economical route to optically pure L-amino acids.[3]

Objective: To separate a racemic mixture of a halogenated DL-phenylalanine derivative into its constituent L- and D-enantiomers.

Principle: A racemic ester of the amino acid is subjected to hydrolysis by a stereospecific enzyme (e.g., a protease). The enzyme will selectively hydrolyze the L-ester into the L-amino acid, leaving the D-ester untouched. The resulting difference in chemical properties (acid vs. ester) allows for their separation.

Step-by-Step Methodology:

-

Esterification:

-

Suspend the racemic halogenated DL-phenylalanine in an appropriate alcohol (e.g., methanol or ethanol).

-

Bubble dry hydrogen chloride (HCl) gas through the mixture to catalyze the formation of the corresponding methyl or ethyl ester. This step also protects the amino group as its hydrochloride salt.

-

Remove the excess alcohol under vacuum to obtain the crude racemic ester hydrochloride.

-

-

Enzymatic Hydrolysis:

-

Dissolve the racemic ester mixture in an aqueous buffer solution at a pH optimal for the chosen enzyme (typically near neutral).

-

Introduce a stereospecific hydrolytic enzyme (e.g., chymotrypsin or a commercially available protease).

-

Maintain the reaction at a constant temperature (e.g., 25-40°C) and pH. The hydrolysis of the L-ester will produce acid, so the pH should be monitored and maintained by the controlled addition of a base (e.g., NaOH). The consumption of base serves as an indicator of reaction progress.

-

Continue the reaction until 50% of the ester has been hydrolyzed, indicating complete conversion of the L-ester.

-

-

Separation and Purification:

-

L-Amino Acid Recovery: Adjust the pH of the reaction mixture to the isoelectric point of the halogenated phenylalanine. The L-amino acid, now having low solubility, will precipitate out of the solution.

-

Collect the precipitated L-amino acid by filtration, wash with cold water, and dry.[3]

-

D-Ester Recovery: Make the remaining filtrate basic to ensure the D-ester is in its free base form.

-

Extract the D-ester into a water-immiscible organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent to recover the D-ester.[3] The D-ester can then be hydrolyzed back to the D-amino acid by chemical means (acid hydrolysis) if desired.

-

Part II: p-Chlorophenylalanine (PCPA) - A Seminal Tool in Neuropharmacology

Of all the halogenated derivatives, para-chlorophenylalanine (PCPA, or fenclonine) holds a particularly prominent place in the history of neuroscience. Its discovery as a potent and specific depletor of serotonin revolutionized the study of this neurotransmitter system.

Chapter 3: The Discovery of a Serotonin Depletor

In 1966, a landmark paper by Koe and Weissman reported that PCPA specifically depleted brain serotonin in rats, with minimal effect on catecholamine levels like dopamine and norepinephrine.[4] This discovery was profound because it provided researchers with a chemical tool to effectively "knock out" a single neurotransmitter system, allowing them to investigate the diverse physiological and behavioral roles of serotonin.[5]

Chapter 4: Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

Subsequent research quickly elucidated the mechanism behind PCPA's effect. In 1967, Jequier, Lovenberg, and Sjoerdsma demonstrated that PCPA is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[6] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the first committed step in the serotonin synthesis pathway.[5] By irreversibly binding to and inactivating TPH, PCPA effectively shuts down the production of new serotonin.[5][7] The recovery of serotonin synthesis is not dependent on the clearance of the drug, but rather on the slow process of synthesizing new TPH enzyme, leading to a profound and long-lasting depletion of serotonin levels.[5][7]

Caption: Generalized workflow for studying halogenated phenylalanines.

Chapter 9: Emerging Biological Roles

While early specific applications are less documented, related halogenated derivatives showed potent biological activity. For example, research on 3,5-dibromo-L-tyrosine (a hydroxylated phenylalanine analog) demonstrated that it possessed significant neuroprotective properties in models of brain ischemia. [8]This activity was attributed to its ability to depress excitatory glutamatergic synaptic transmission, showcasing that halogenation could be used to create potent modulators of neuronal function. [8]Such findings provided an early rationale for the continued exploration of these compounds in drug development.

Conclusion

The stands as a testament to the power of chemical modification in biological discovery. From the challenging early syntheses and resolutions emerged powerful molecular tools. p-Chlorophenylalanine provided an unprecedented window into the function of serotonin, creating a legacy that continues in neuroscience research today. p-Fluorophenylalanine helped unravel the fundamental processes of protein synthesis and cell regulation. Together, these early investigations did more than just characterize a few novel molecules; they established a paradigm of using synthetic amino acid analogs to dissect complex biological systems, a strategy that remains central to chemical biology and drug development.

References

- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–8. [Link]

- Krátký, M., Štěpánková, Š., Vorčáková, K., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 71, 244-256. [Link]

- Cabrera, R., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET. [Link]

- Wikipedia. (n.d.). Fenclonine. Wikipedia. [Link]

- Pałka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

- Greslin, J. G., & Grindel, J. M. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery. [Link]

- Jida, M., Soufyane, M., & Wehbe, J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1106. [Link]

- Jida, M., Soufyane, M., & Wehbe, J. (2020).

- Miczek, K. A., Altman, J. L., Appel, J. B., & Boggan, W. O. (1975). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior, 3(3), 355–361. [Link]

- Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499–516. [Link]

- Balobanova, L. A., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central. [Link]

- De Clercq, E., et al. (2021). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

- Hardy, C., & Binkley, S. B. (1967). The Effect of p-Fluorophenylalanine on Nucleic Acid Biosynthesis and Cell Division in Escherichia coli. Biochemistry, 6(7), 1892-1898. [Link]

- Cohen, A. M. (1974). Resolution of racemates of ring-substituted phenylalanines.

- Yoshida, Y., et al. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. Biochimica et Biophysica Acta, 41, 98-103. [Link]

- Wilbur, D. S., et al. (1986). Iodination of aryltrimethylsilanes. A mild approach to (iodophenyl)alanine. The Journal of Organic Chemistry. [Link]

- National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine.

- Siniscalchi, A., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(2), 554-9. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]

- 3. US3813317A - Resolution of racemates of ring-substituted phenylalanines - Google Patents [patents.google.com]

- 4. p-Chlorophenylalanine: a specific depletor of brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenclonine - Wikipedia [en.wikipedia.org]

- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Bromo-D-phenylalanine in Biological Systems

Introduction

4-Bromo-D-phenylalanine (4-Br-D-Phe) is a synthetic, non-proteinogenic amino acid that has emerged as a valuable tool in biochemical research and a promising scaffold in drug development, particularly in the realm of neuroscience.[1] As a halogenated derivative of the essential amino acid D-phenylalanine, its unique physicochemical properties, conferred by the introduction of a bromine atom at the para position of the phenyl ring, allow it to modulate biological processes with a degree of specificity that has captured the attention of researchers. This guide provides a comprehensive overview of the core mechanism of action of 4-Br-D-Phe, delving into its enzymatic interactions, cellular transport, and its utility in probing and manipulating biological systems.

Core Mechanism of Action: Competitive Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism of action of this compound in biological systems is its role as a competitive inhibitor of aromatic amino acid hydroxylases.[2] These enzymes are critical for the synthesis of key neurotransmitters, and their inhibition can have profound effects on neurological function.

Target Enzymes: Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH)

4-Br-D-Phe primarily targets two key enzymes in the aromatic amino acid metabolism pathway:

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in the catabolism of phenylalanine and the initial step in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2]

-

Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) from L-tryptophan.[2]

The Competitive Inhibition Model

Due to its structural similarity to the natural substrates L-phenylalanine and L-tryptophan, 4-Br-D-Phe can bind to the active site of both PAH and TPH.[2] This binding is competitive, meaning that 4-Br-D-Phe and the natural substrate vie for the same binding site on the enzyme. The presence of the bulky bromine atom on the phenyl ring is thought to influence its binding affinity and inhibitory potency.[2]

By occupying the active site, 4-Br-D-Phe prevents the natural substrate from binding, thereby reducing the catalytic activity of the enzyme. This leads to a decrease in the production of L-tyrosine (from PAH inhibition) and 5-hydroxytryptophan (from TPH inhibition), the respective precursors to vital neurotransmitters.[2]

Visualizing the Mechanism: Enzyme Inhibition Pathway

Caption: A typical workflow for an in vitro PAH inhibition assay.

Detailed Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound on purified PAH.

Materials:

-

Purified Phenylalanine Hydroxylase (PAH)

-

L-Phenylalanine (substrate)

-

This compound (inhibitor)

-

6R-Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.0)

-

Trichloroacetic acid (TCA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, DTT, and BH4.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Enzyme Addition: Add a standardized amount of purified PAH enzyme to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of L-phenylalanine to all wells.

-

Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of TCA to each well.

-

Fluorescence Measurement: Measure the fluorescence of the product, L-tyrosine, using a microplate reader with an excitation wavelength of approximately 275 nm and an emission wavelength of approximately 305 nm.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

While specific IC50 and Ki values for this compound are not widely reported in public databases, the following table summarizes the expected outcomes of inhibition studies based on its proposed mechanism.

| Parameter | Description | Expected Effect of this compound |

| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | A measurable IC50 value would confirm inhibitory activity. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A finite Ki value would quantify the binding affinity of the inhibitor to the enzyme. |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | In competitive inhibition, Vmax remains unchanged as the effect of the inhibitor can be overcome by high substrate concentrations. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | In competitive inhibition, Km increases as higher substrate concentrations are needed to achieve half-maximal velocity in the presence of the inhibitor. |

Metabolic Fate and Toxicological Profile

The metabolic fate of this compound in biological systems is not extensively characterized. It is plausible that it undergoes similar metabolic pathways to natural phenylalanine, although the presence of the bromine atom may alter its susceptibility to enzymatic degradation. Further research is needed to fully elucidate its metabolic products and their potential biological activities.

Regarding its toxicological profile, the L-enantiomer, 4-Bromo-L-phenylalanine, is classified as toxic if swallowed. [3]While specific toxicity data for the D-enantiomer is less readily available, caution should be exercised when handling this compound. A comprehensive safety data sheet (SDS) should always be consulted before use.

Conclusion

This compound is a powerful research tool with a well-defined primary mechanism of action: the competitive inhibition of aromatic amino acid hydroxylases. This activity, which leads to a reduction in the synthesis of key neurotransmitters, underpins its utility in neuroscience research and provides a foundation for its exploration in drug discovery programs. The ability to incorporate this unnatural amino acid into peptides further expands its applications. While further studies are needed to fully characterize its in vivo effects, metabolic fate, and toxicological profile, this compound remains a compound of significant interest to the scientific community.

References

- Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

- 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214. PubChem. [Link]

- Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. PubMed. [Link]

- Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1).

Sources

The Bromine Advantage: A Technical Guide to 4-Bromo-D-phenylalanine in Advanced Research and Drug Development

In the dynamic landscape of peptide engineering and drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach to imbue biomolecules with novel functionalities. Among these, 4-Bromo-D-phenylalanine (4-Br-D-Phe) has garnered significant attention for its unique physicochemical properties that offer distinct advantages in enhancing peptide stability, modulating biological activity, and facilitating advanced structural analysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, methodologies, and applications of this compound.

The Molecular Profile of this compound: Beyond a Simple Building Block

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a bromine atom at the para position of the phenyl ring. This seemingly subtle modification introduces profound changes to the amino acid's steric and electronic properties, which can be leveraged for a multitude of applications. The D-configuration, in particular, confers resistance to enzymatic degradation by proteases, a critical attribute for the development of peptide-based therapeutics with extended in vivo half-lives.

The introduction of the bromine atom increases the lipophilicity of the amino acid side chain, which can influence peptide folding and enhance binding affinity to biological targets. Furthermore, the bromine atom serves as a versatile chemical handle for post-translational modifications and as a powerful tool in structural biology. Its unique bromine substitution enhances reactivity, making it a valuable component in peptide synthesis and for studying enzyme inhibition.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-(4-bromophenyl)propanoic acid |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in aqueous solutions, with solubility influenced by pH. |

Synthesis of this compound: A Protocol for Enantiopure Production

The enantioselective synthesis of this compound is crucial for its application in biological systems. While various methods exist, enzymatic and chemo-enzymatic approaches offer high enantiopurity. Phenylalanine dehydrogenases have been modified through site-directed mutagenesis to catalyze the transformation of 2-oxo acids to their corresponding α-amino acids with excellent enantiocontrol.

Experimental Protocol: Chemo-enzymatic Synthesis of this compound

This protocol outlines a general approach for the enantioselective synthesis of this compound, inspired by methods for producing enantiopure unnatural amino acids.

Materials:

-

4-Bromophenylpyruvic acid

-

Engineered Phenylalanine Dehydrogenase (PheDH) mutant

-

NADH or NADPH as a cofactor

-

Ammonia source (e.g., ammonium chloride)

-

Phosphate buffer (pH 7.5-8.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Acid for precipitation (e.g., hydrochloric acid)

-

Standard laboratory glassware and equipment (bioreactor, centrifuge, filtration apparatus)

Procedure:

-

Reaction Setup: In a temperature-controlled bioreactor, dissolve 4-bromophenylpyruvic acid in phosphate buffer.

-

Enzyme and Cofactor Addition: Add the engineered PheDH mutant and the NADH/NADPH cofactor to the reaction mixture.

-

Ammonia Addition: Introduce the ammonia source to initiate the reductive amination reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC, observing the conversion of the keto acid to the amino acid.

-

Product Extraction: Once the reaction is complete, adjust the pH to the isoelectric point of this compound to facilitate precipitation. Alternatively, perform a liquid-liquid extraction using an appropriate organic solvent.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity.

-

Characterization: Confirm the identity and enantiopurity of the final product using techniques such as NMR, mass spectrometry, and chiral HPLC.

In Vivo Incorporation of this compound: Expanding the Genetic Code

The site-specific incorporation of this compound into proteins in living cells is a powerful technique for protein engineering and functional studies. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically an amber stop codon (UAG), and inserts the non-canonical amino acid at that position.

A highly efficient system for incorporating p-bromophenylalanine in Escherichia coli utilizes a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) and a modified yeast suppressor tRNA. Specifically, the T415A variant of yPheRS exhibits a 5-fold higher activity for p-bromophenylalanine compared to tryptophan, a common contaminant in amber suppression systems. This system has been shown to achieve at least 98% fidelity in incorporating p-bromophenylalanine.

Experimental Workflow for Site-Specific Incorporation of this compound

Caption: Workflow for site-specific incorporation of this compound.

Table 2: Comparison of Phenylalanyl-tRNA Synthetase Mutants for p-Bromophenylalanine Incorporation

| Synthetase Mutant | Key Features | Incorporation Fidelity | Reference |

| yPheRS (T415A) | Redesigned binding site to enhance specificity for pBrF. | >98% | [1] |

| yPheRS (T415G) | Initial mutant with relaxed substrate specificity. | Lower fidelity due to mischarging with Trp and Lys. | [1] |

Applications of this compound in Science and Medicine

The unique properties of this compound have led to its application in a variety of research and development areas.

Peptide and Drug Development

The incorporation of this compound into peptides is a key strategy for enhancing their therapeutic potential. The D-configuration provides resistance to proteolysis, while the bromo-substituent can be used as a reactive handle for further chemical modifications, such as cross-coupling reactions, to attach other functional groups or labels. This allows for the fine-tuning of a peptide's biological activity, stability, and pharmacokinetic profile. The bromine atom can also increase lipophilicity and influence binding affinity, making it an attractive modification for enhancing peptide potency and duration of action.[2]

Structural Biology and X-ray Crystallography

The bromine atom in this compound serves as a heavy atom for use in X-ray crystallography. The anomalous signal from the bromine atom can be used to solve the phase problem, a major bottleneck in determining the three-dimensional structure of novel proteins. This technique, known as Single-wavelength Anomalous Dispersion (SAD), has been successfully employed using brominated fragments to determine the structures of various proteins.[3][4] The ability to site-specifically incorporate a bromine atom into a protein of interest provides a powerful tool for structural biologists.

Experimental Protocol: SAD Phasing with this compound

This protocol provides a general outline for using a protein containing this compound for SAD phasing.

Materials:

-

Crystals of the protein containing this compound

-

Synchrotron X-ray source with a tunable wavelength

-

Cryo-protection solution

-

Data collection and processing software (e.g., HKL2000, XDS)

-

Phasing and model building software (e.g., Phenix, CCP4)

Procedure:

-

Crystal Preparation: Grow high-quality crystals of the protein with incorporated this compound.

-

Cryo-protection: Soak the crystals in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

Data Collection: Collect a high-redundancy X-ray diffraction dataset at a wavelength near the bromine absorption edge (approximately 0.92 Å) to maximize the anomalous signal.

-

Data Processing: Process the diffraction data, including integration, scaling, and merging, paying careful attention to the anomalous signal.

-

Substructure Determination: Locate the positions of the bromine atoms using software designed for heavy-atom substructure determination.

-

Phasing and Density Modification: Use the positions of the bromine atoms to calculate initial phases and improve them through density modification techniques.

-

Model Building and Refinement: Build an atomic model of the protein into the resulting electron density map and refine the structure.

Probing Protein-Protein Interactions and Enzyme Mechanisms

The ability to introduce a unique chemical entity like this compound at specific sites in a protein allows for detailed studies of protein-protein interactions and enzyme mechanisms. The bromine atom can serve as a spectroscopic probe or a site for crosslinking experiments to identify interacting partners. Furthermore, its structural similarity to phenylalanine allows it to act as a competitive inhibitor for enzymes that recognize phenylalanine, providing a tool to study enzyme kinetics and inhibition.

Characterization of Proteins Containing this compound

The successful incorporation of this compound into a protein must be verified. Mass spectrometry is a powerful tool for this purpose.

Mass Spectrometry Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can confirm the incorporation and location of this compound. The protein is first digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then separated by liquid chromatography and analyzed by mass spectrometry. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation of the peptide containing this compound (MS/MS) will confirm its position within the peptide sequence.[5]

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of protein engineering, drug discovery, and structural biology. Its unique combination of properties, including resistance to proteolysis, a reactive chemical handle, and a heavy atom for crystallographic phasing, makes it an invaluable non-canonical amino acid for a wide range of applications. As our ability to manipulate the genetic code and synthesize novel amino acids continues to advance, the role of this compound and other ncAAs in scientific research and therapeutic development is set to expand even further.

References

Sources

Foreword: The Rationale for Rigorous Structural Elucidation

An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-D-phenylalanine

In the landscape of modern drug discovery and biochemical research, the unnatural amino acid this compound stands out as a critical building block.[1] Its incorporation into peptides can enhance stability, modulate receptor binding, and introduce unique steric and electronic properties that are invaluable for developing novel therapeutics, particularly for neurological disorders.[1][2][3] The bromine atom, in particular, serves as a powerful analytical handle—a heavy atom for crystallographic phasing and a distinctive isotopic signature for mass spectrometry.[4]

However, the utility of this compound is predicated on its absolute structural integrity. Any ambiguity in its structure, purity, or stereochemistry can have profound consequences on experimental outcomes, leading to misinterpretation of structure-activity relationships (SAR) and compromising the therapeutic potential of resulting molecules. This guide provides a comprehensive, field-proven framework for the complete structural analysis of this compound, moving beyond mere data collection to emphasize the causal logic behind the selection and integration of analytical techniques.

Foundational Physicochemical Profile

A comprehensive analysis begins with confirming the fundamental properties of the molecule. These parameters serve as the initial checkpoint for sample identity and are crucial for designing subsequent experiments, such as calculating molar concentrations for spectroscopic analysis.

| Property | Value | Source(s) |

| CAS Number | 62561-74-4 | [1][5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.1 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][6] |

| Melting Point | 216 - 222 ºC | [1] |

| Purity (Typical) | ≥ 99% (Chiral HPLC) | [1] |

The Analytical Workflow: An Integrated Approach

The unambiguous structural characterization of this compound is not achieved by a single technique but by the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The logical flow of this analysis ensures that each step builds upon the confidence established by the last.

Caption: Integrated workflow for the structural validation of this compound.

Mass Spectrometry: The First Molecular Gatekeeper

Expertise & Causality: Mass spectrometry (MS) serves as the initial and most direct confirmation of molecular identity by measuring the mass-to-charge ratio (m/z). For a halogenated compound like this compound, MS is particularly powerful. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This natural distribution imparts a characteristic isotopic pattern in the mass spectrum—two peaks of almost equal intensity separated by approximately 2 Da—which is a definitive signature for the presence of a single bromine atom.[4] This pattern provides a level of certainty that goes beyond simple mass matching.

Experimental Protocol: LC-MS Analysis

This protocol is designed to separate the analyte from potential impurities before it enters the mass spectrometer, ensuring a clean and interpretable spectrum.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode ESI.

-

Liquid Chromatography (LC):

-

Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. This gradient ensures elution of the polar amino acid while washing out less polar contaminants.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.

-

Full MS Scan: Acquire data from m/z 100 to 400. This range comfortably covers the expected molecular ion.

-

Data-Dependent Acquisition (DDA): Configure the instrument to trigger MS/MS fragmentation on the most intense precursor ion detected in the full scan. This provides structural information.

-

Expected Data & Interpretation

-

Full Scan (MS1): Expect to see a prominent isotopic cluster for the protonated molecule [M+H]⁺.

-

Peak 1: at m/z ~243.99 (for C₉H₁₁⁷⁹BrNO₂⁺)

-

Peak 2: at m/z ~245.99 (for C₉H₁₁⁸¹BrNO₂⁺)

-

The relative intensity of these two peaks should be approximately 1:1.[4]

-

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) will likely result in characteristic neutral losses, such as the loss of the carboxylic acid group (-45 Da) or the entire amino acid backbone, leaving the bromobenzyl cation (m/z ~170/172).

NMR Spectroscopy: Mapping the Covalent Framework

Expertise & Causality: While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise covalent structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shift, splitting pattern (multiplicity), and integration of each signal in the ¹H NMR spectrum provide definitive proof of the connectivity of atoms, distinguishing this compound from its isomers (e.g., 2-Bromo- or 3-Bromo-phenylalanine).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred as it will exchange with the labile amine (-NH₂) and carboxylic acid (-COOH) protons, simplifying the spectrum by removing their signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[7]

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[7]

-

Expected Data & Interpretation

The bromophenyl ring system imposes a distinct electronic effect that influences the chemical shifts of the aromatic protons.

-

¹H NMR (in D₂O):

-

Aromatic Region (~7.2-7.6 ppm): Two signals, each integrating to 2 protons. Due to the para-substitution, the aromatic protons will appear as two distinct doublets (an AA'BB' system). The protons ortho to the bromine atom will be shifted differently from the protons meta to it.

-

Aliphatic Region (~3.0-4.5 ppm): The signals for the α-proton (CH) and the β-protons (CH₂) will appear in this region. The α-proton will be a doublet of doublets (dd) due to coupling with the two non-equivalent β-protons. The two β-protons will each appear as a doublet of doublets, coupled to each other and to the α-proton.

-

-

¹³C NMR: Expect signals for all 9 carbon atoms. The carbon atom directly bonded to the bromine (C4) will have a characteristic chemical shift (~122 ppm), and the other aromatic and aliphatic carbons will be clearly resolved.

Chiral HPLC: Verifying Enantiomeric Purity

Expertise & Causality: For a molecule intended for biological applications, confirming the correct stereochemistry is non-negotiable. The biological activity of D-phenylalanine derivatives can be drastically different from their L-counterparts. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. A purity claim of "≥ 99.9% (Chiral HPLC)" indicates that this specific and critical analysis has been performed.[1]

Experimental Protocol: Chiral HPLC

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in the mobile phase.

-

Chromatography System:

-

Column: A column with a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based CSP). The choice of column is critical and often requires screening.

-

Mobile Phase: Typically a mixture of hexane/isopropanol or a buffered aqueous-organic mixture, depending on the column type. The exact composition must be optimized to achieve baseline separation.

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

-

-

Analysis:

-

Inject a small volume (5-10 µL) of the sample.

-

Run an isocratic elution.

-

Separately inject a standard of the racemate (4-Bromo-DL-phenylalanine) to identify the retention times of both the D- and L-enantiomers.

-

The peak area of the undesired L-enantiomer in the this compound sample should be negligible (<0.1% for high purity).

-

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of every atom in the solid state.[8] It directly visualizes the molecule, confirming not only connectivity but also the absolute stereochemistry (if appropriate techniques are used) and intermolecular interactions in the crystal lattice. The heavy bromine atom is highly advantageous, as its strong scattering of X-rays simplifies the process of solving the phase problem, a key challenge in structure determination.[4]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystallization (The Crucial First Step):

-

High-purity material from the validated HPLC step is essential.

-

Screen various solvent systems (e.g., water/ethanol, methanol/ether) using techniques like slow evaporation or vapor diffusion to grow single crystals of sufficient size and quality.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Use a diffractometer with a focused X-ray source (e.g., MoKα radiation) to collect diffraction data as the crystal is rotated.[9]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods (which are highly effective due to the heavy bromine atom).

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges with the best possible fit.

-

The final output is a detailed model of the molecule, including bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the this compound structure.

Conclusion

References

- J&K Scientific LLC. 4-Bromo-DL-phenylalanine | 14091-15-7.

- Chem-Impex. This compound.

- National Center for Biotechnology Information. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214. PubChem.

- Benchchem. A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4.

- ChemicalBook. This compound CAS#: 62561-74-4.

- Benchchem. A Comparative Guide to the Validation of Peptides Containing 4-Bromophenylalanine.

- National Center for Biotechnology Information. (R)-2-amino-3-(4-bromophenyl)propionic acid. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design.

- Benchchem. Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide.

- Li, et al. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.

- Ladd, M., & Palmer, R. Structure Determination by X-ray Crystallography.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-2-amino-3-(4-bromophenyl)propionic acid | C9H10BrNO2 | CID 671215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 62561-74-4 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 9. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory [mdpi.com]

Spectroscopic Properties of 4-Bromo-D-phenylalanine: An In-depth Technical Guide for Researchers

Introduction: The Significance of 4-Bromo-D-phenylalanine in Modern Drug Discovery

In the landscape of pharmaceutical and biochemical research, the incorporation of unnatural amino acids into peptides and other molecular frameworks is a cornerstone of innovation. Among these, this compound stands out as a pivotal building block.[1][2] Its utility stems from the unique physicochemical properties imparted by the bromine atom on the phenyl ring. This halogen substitution provides a powerful spectroscopic and crystallographic handle, enabling detailed investigation of molecular interactions, protein structure, and function.[1] Furthermore, the D-configuration of this amino acid confers resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and therapeutic potential of peptide-based drugs.[3]

This guide offers a comprehensive exploration of the key spectroscopic techniques for the characterization of this compound. It is designed to provide researchers, scientists, and drug development professionals with not only the expected spectral data but also the underlying principles and detailed experimental protocols necessary for robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of this compound. Both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and chemical environment within the molecule.